molecular formula C6H8Br2 B3051612 3,6-Dibromocyclohexene CAS No. 35044-00-9

3,6-Dibromocyclohexene

Cat. No. B3051612
CAS RN: 35044-00-9
M. Wt: 239.94 g/mol
InChI Key: ZZLDYZLPDLYQAC-UHFFFAOYSA-N
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Description

3,6-Dibromocyclohexene is a chemical compound with the molecular formula C6H8Br2 . It has an average mass of 239.936 Da and a monoisotopic mass of 237.899261 Da .


Molecular Structure Analysis

The molecule contains a total of 16 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, and 1 six-membered ring .


Chemical Reactions Analysis

The formation of 3-bromocyclohexene, a related compound, is an example of substitution of alkanes, which require the free-radical mechanism . In the first step of this mechanism, a stable allyl radical is generated, which is stabilized by resonance .


Physical And Chemical Properties Analysis

This compound has a flash point of 75.2±26.6 °C and an index of refraction of 1.582 . It has a molar refractivity of 42.8±0.3 cm³ .

Scientific Research Applications

Bromination and Structural Analysis

The application of 3,6-dibromocyclohexene can be seen in the study of bromination processes and structural analysis of brominated compounds. Han et al. (1999) discussed the bromination of cyclohexa-1,3-diene and the subsequent structural reassignment of dibromocyclohexenes, including trans-3,6-dibromocyclohexene, using NMR evidence and X-ray crystallography (Han, Khedekar, Masnovi, & Baker, 1999).

Oxidation and Combustion Studies

Lemaire et al. (2001) investigated the oxidation and auto-ignition of cyclohexene, among other compounds, to identify low-temperature pathways leading to benzene from cyclohexane. Their study contributes to understanding the combustion chemistry of cyclohexene-related compounds (Lemaire, Ribaucour, Carlier, & Minetti, 2001).

Synthesis of Liquid Crystalline Derivatives

Bezborodov et al. (2002) discussed the synthesis of 3,6-disubstituted cyclohex-2-enones, leading to new liquid crystalline cyclohexene and cyclohexane derivatives. This study highlights the potential use of such compounds in the field of liquid crystal technology (Bezborodov, Lapanik, & Sasnouski, 2002).

Studies on Combustion Intermediates and Kinetics

Research by Wang et al. (2014) on methylcyclohexane pyrolysis and combustion involved the identification of pyrolysis and flame intermediates, including cyclic C6- and C7-intermediates like cyclohexene. Such studies are crucial for developing kinetic models of cycloalkanes in fuels (Wang, Ye, Yuan, Zhang, Wang, Cheng, Zhang, & Qi, 2014).

Chemical Dynamics and Reaction Mechanisms

Minitti et al. (2014) aimed to observe chemical reactions in real-time using X-ray diffraction, choosing 1,3-cyclohexadiene as a model system. This approach is significant for understanding the dynamics of chemical reactions, including those involving cyclohexene derivatives (Minitti, Budarz, Kirrander, Robinson, Lane, Ratner, Saita, Northey, Stankus, Cofer-Shabica, Hastings, & Weber, 2014).

Safety and Hazards

The safety data sheet for a related compound, trans-1,2-Dibromocyclohexane, indicates that it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation . It is advisable to handle 3,6-Dibromocyclohexene with similar precautions until specific safety data is available.

properties

IUPAC Name

3,6-dibromocyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2/c7-5-1-2-6(8)4-3-5/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLDYZLPDLYQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539795
Record name 3,6-Dibromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35044-00-9
Record name 3,6-Dibromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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